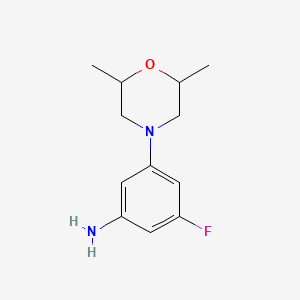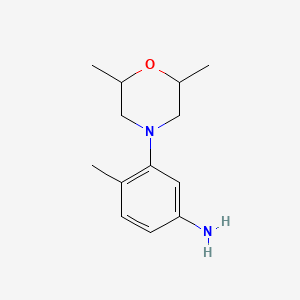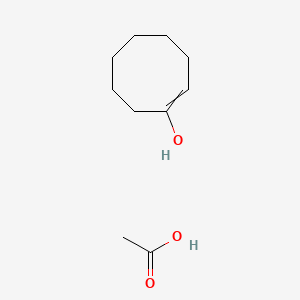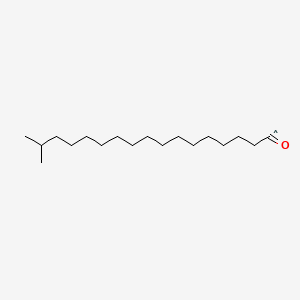
CID 90849558
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 90849558 is a compound derived from the reaction of hydrolyzed collagen with isostearic acid Hydrolyzed collagen is a form of collagen that has been broken down into smaller peptides or amino acids through hydrolysisThe combination of these two components results in a compound that is widely used in the cosmetic and personal care industry for its beneficial properties on skin and hair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of isostearoyl hydrolyzed collagen typically involves an acylation reaction where hydrolyzed collagen reacts with isostearic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of isostearoyl hydrolyzed collagen involves large-scale hydrolysis of collagen, followed by its reaction with isostearic acid. The process may include steps such as purification, concentration, and drying to obtain the final product in a form suitable for use in various formulations .
Analyse Des Réactions Chimiques
Types of Reactions
CID 90849558 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized isostearoyl hydrolyzed collagen, while reduction may yield reduced derivatives with modified functional groups .
Applications De Recherche Scientifique
CID 90849558 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell culture and tissue engineering due to its biocompatibility and ability to support cell growth.
Medicine: Investigated for its potential in wound healing and skin regeneration, leveraging its moisturizing and skin-conditioning properties.
Industry: Widely used in the cosmetic industry for its antistatic, cleansing, hair conditioning, and skin conditioning properties .
Mécanisme D'action
The mechanism of action of isostearoyl hydrolyzed collagen involves its ability to interact with the skin and hair at a molecular level. The compound supports the connective tissue of the skin, maintaining its elasticity and suppleness. It also helps in reducing electrostatic charges, cleansing the skin and hair, and providing conditioning effects that leave the hair easy to comb, soft, and shiny .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMP-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1-propanol as an additional component, providing similar conditioning and surfactant properties.
TEA-Isostearoyl Hydrolyzed Collagen: Contains triethanolamine, used for its surfactant and conditioning properties.
AMPD-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1,3-propandiol, offering similar benefits in cosmetic formulations.
Uniqueness
CID 90849558 is unique due to its specific combination of hydrolyzed collagen and isostearic acid, which provides a balance of moisturizing, conditioning, and cleansing properties. Its ability to support skin elasticity and reduce electrostatic charges makes it particularly valuable in cosmetic and personal care products .
Propriétés
Numéro CAS |
111174-63-1 |
|---|---|
Formule moléculaire |
C18H35O |
Poids moléculaire |
267.477 |
InChI |
InChI=1S/C18H35O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18H,3-16H2,1-2H3 |
Clé InChI |
KMYBYMKQJABYNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC[C]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)
![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/new.no-structure.jpg)
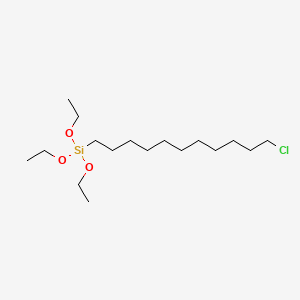
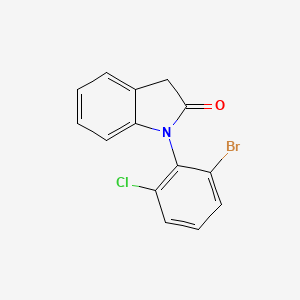
![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
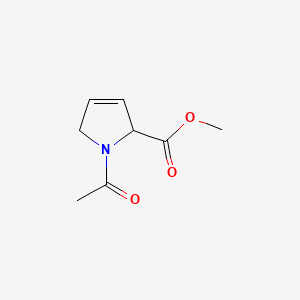
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
